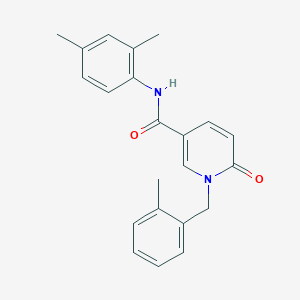![molecular formula C16H17N3O2S2 B11250869 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide CAS No. 298686-17-6](/img/structure/B11250869.png)
2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is an organic compound that features a combination of aromatic and thioamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methoxyphenylthiol with acetyl chloride to form 4-methoxyphenylthioacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioamide group can form strong interactions with metal ions, which may be relevant in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(4-acetyl-2-methoxyphenyl)sulfanyl]acetic acid: Similar structure but with an acetic acid group instead of a hydrazinecarbothioamide group.
2-{[(3,4-dimethoxyphenyl)sulfanyl]acetyl}-N-methylhydrazinecarbothioamide: Similar structure but with additional methoxy groups on the aromatic ring.
Uniqueness
2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioamide group, in particular, is less common and may offer unique interactions in both chemical and biological contexts .
Eigenschaften
CAS-Nummer |
298686-17-6 |
|---|---|
Molekularformel |
C16H17N3O2S2 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
1-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H17N3O2S2/c1-21-13-7-9-14(10-8-13)23-11-15(20)18-19-16(22)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,22) |
InChI-Schlüssel |
KGIOEFXZFCVPRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SCC(=O)NNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B11250789.png)
![2-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B11250793.png)
![N-(2-Methoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11250796.png)
![N-(3-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11250807.png)
![N-(4-chlorobenzyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11250813.png)
![N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11250821.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11250833.png)
![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11250838.png)

![4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11250840.png)
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250846.png)
![methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B11250859.png)
![3-(3-Bromophenyl)-6-((3-methylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11250877.png)
